molecular formula C5H3N4NaO3 B1264861 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt CAS No. 18276-12-5

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt

Cat. No.: B1264861
CAS No.: 18276-12-5
M. Wt: 190.09 g/mol
InChI Key: NAFSTSRULRIERK-UHFFFAOYSA-M
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Description

An oxidation product, via XANTHINE OXIDASE, of oxypurines such as XANTHINE and HYPOXANTHINE. It is the final oxidation product of purine catabolism in humans and primates, whereas in most other mammals URATE OXIDASE further oxidizes it to ALLANTOIN.

Scientific Research Applications

Crystal Structure and Twinned Disorder

The compound 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt, also known as uric acid dihydrate, exhibits unique crystal structures and properties. At low temperatures (120 K), these crystals are monoclinic and show pseudo-orthorhombic twinning. The structure also reveals a twinned disorder with noncrystallographic twofold axes. The packing consists of layers of hydrogen-bonded uric acid separated by water layers, offering insights into the epitaxy of uric acid dihydrate with its anhydrous counterpart (Parkin & Hope, 1998).

Role in Complex Formation with Metal Ions

This compound derivatives play a crucial role in forming complexes with d8–d10 metal ions (PdII, PtII, and CuI). These complexes, characterized by various techniques, including elemental analysis, NMR spectroscopy, and single-crystal X-ray crystallography, are essential for understanding the coordination chemistry of these metal ions. The 1, 9-dihydro-purine-6-thione acts as an N7,S-chelating dianion in these compounds, showing the versatility of purine derivatives in forming metal complexes (Lobana et al., 2012).

Methylation and Reduction Studies

The methylation and reduction of various purines, including 1,7-dihydro-9H-purine-2,8-dione, have been extensively studied. These processes result in the formation of various derivatives with potential applications in chemical synthesis. The reduction of these purines with sodium borohydride leads to the formation of several derivatives, further highlighting the compound's importance in organic synthesis (Armarego & Reece, 1976).

Synthesis of Fused Purines

This compound derivatives are utilized in the facile synthesis of fused purines. These syntheses involve reactions with α,ω-dibromoalkanes in the presence of sodium hydride, leading to the formation of various fused purine structures. This highlights the compound's significance in the field of heterocyclic chemistry and its role in developing novel organic compounds (Ueda et al., 1998).

Electrochemical Studies

Electrochemical studies on the oxidation of uric acid, which is closely related to this compound, provide insights into the reaction mechanisms and kinetics. These studies are crucial for understanding the electrochemical behavior of purine derivatives and have potential applications in developing sensors and other electrochemical devices (Goyal et al., 1994).

Properties

CAS No.

18276-12-5

Molecular Formula

C5H3N4NaO3

Molecular Weight

190.09 g/mol

IUPAC Name

sodium;3,9-dihydropurin-7-ide-2,6,8-trione

InChI

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1

InChI Key

NAFSTSRULRIERK-UHFFFAOYSA-M

SMILES

C12=C(NC(=O)NC1=O)NC(=O)[N-]2.[Na+]

Canonical SMILES

C12=C(NC(=O)NC1=O)NC(=O)[N-]2.[Na+]

1198-77-2

Synonyms

2,6,8-Trihydroxypurine
Acid Urate, Ammonium
Acid Urate, Sodium
Acid, Uric
Ammonium Acid Urate
Monohydrate, Monosodium Urate
Monohydrate, Sodium Urate
Monosodium Urate
Monosodium Urate Monohydrate
Potassium Urate
Sodium Acid Urate
Sodium Acid Urate Monohydrate
Sodium Urate
Sodium Urate Monohydrate
Trioxopurine
Urate
Urate Monohydrate, Monosodium
Urate Monohydrate, Sodium
Urate, Ammonium Acid
Urate, Monosodium
Urate, Potassium
Urate, Sodium
Urate, Sodium Acid
Uric Acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt
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1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt
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1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt
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1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt
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1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt
Reactant of Route 6
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt

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